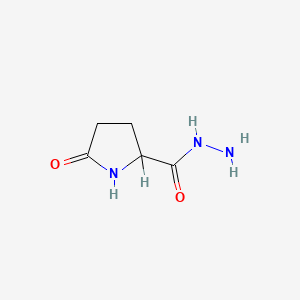
(chloromethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO It is a derivative of cyclopentane, where one of the hydrogen atoms is replaced by a chloromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Chloromethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with thionyl chloride to form cyclopentyl chloride, which is then reacted with sodium methoxide to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Chloromethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopentyl methanol.
Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives.
Reduction Reactions: Reduction of this compound can yield cyclopentyl methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Cyclopentyl methanol.
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl methanol.
Wissenschaftliche Forschungsanwendungen
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (chloromethoxy)cyclopentane involves its interaction with specific molecular targets. For instance, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The exact pathways and molecular targets depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
(Chloromethoxy)cyclopentane can be compared with other similar compounds, such as:
Cyclopentyl chloride: Similar in structure but lacks the methoxy group.
Cyclopentyl methanol: The hydroxyl group replaces the chlorine atom.
Cyclopentanone: An oxidized form of cyclopentane with a carbonyl group.
Uniqueness: The presence of both chlorine and methoxy groups in this compound imparts unique reactivity and properties, making it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
68060-41-3 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



